Chlorbisan
Description
Chlorbisan (C₆H₅BBrClO₂; molecular weight 235.27 g/mol) is a boronic acid derivative characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid functional group (-B(OH)₂). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions, where it acts as an aryl halide surrogate to construct biaryl systems .
Properties
CAS No. |
4418-66-0 |
|---|---|
Molecular Formula |
[H3CC6H2(Cl)(OH)]2S C14H12Cl2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
5-chloro-2-(4-chloro-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)5-11(17)13(7)19-14-8(2)4-10(16)6-12(14)18/h3-6,17-18H,1-2H3 |
InChI Key |
HQRDNJVKXWYKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)Cl)O)O)Cl |
melting_point |
347 °F (EPA, 1998) |
physical_description |
Phenol, 2,2'-thiobis-4-chloro-6-methyl- is a solid. (EPA, 1998) Solid; [CAMEO] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Chlorbisan
Overview of the Six-Step Synthesis
The preparation of this compound follows a sequential pathway involving intermediate formation, functional group transformations, and final sulfonamide coupling. The process begins with 4-chlorobenzoic acid (1 ) and proceeds through methyl esterification, hydrazide formation, thiadiazole cyclization, sulfonyl chloride generation, and amine coupling. Each step is critical for achieving high purity and yield, with reaction conditions meticulously optimized to minimize side products.
Stepwise Reaction Analysis
Methyl Esterification of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid undergoes esterification with methanol in the presence of concentrated sulfuric acid to yield methyl 4-chlorobenzoate (2 ). This exothermic reaction requires reflux conditions (6 hours at 65–70°C) and achieves an 80% yield. The product is characterized by its distinct $$ ^1H $$-NMR signals at δ 7.95 (d, 2H) and 3.89 (s, 3H), confirming aromatic protons and the methyl ester group, respectively.
Reaction Conditions:
- Reactants: 4-Chlorobenzoic acid (40 g, 0.26 mol), anhydrous methanol (100 mL), H$$2$$SO$$4$$ (16 mL).
- Temperature: Reflux at 65–70°C.
- Yield: 80%.
Hydrazide Formation
Methyl 4-chlorobenzoate (2 ) reacts with hydrazine hydrate in ethanol to form 4-chlorobenzoyl hydrazide (3 ). This nucleophilic acyl substitution proceeds at ambient temperature, yielding a 90% product. The hydrazide intermediate is pivotal for subsequent cyclization.
Reaction Conditions:
- Reactants: 2 (40 g, 0.21 mol), hydrazine hydrate (excess), ethanol (150 mL).
- Temperature: 25°C, 4 hours.
- Yield: 90%.
Potassium Salt Synthesis and Cyclization
Hydrazide 3 reacts with carbon disulfide (CS$$_2$$) and potassium hydroxide (KOH) in ethanol to form the potassium salt (4 ), which undergoes cyclization in concentrated sulfuric acid at 0°C to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ). The thiol intermediate is isolated as white crystals (81% yield) and serves as the precursor for sulfonylation.
Cyclization Mechanism:
- Deprotonation of 3 by KOH.
- Nucleophilic attack by CS$$_2$$ at the hydrazide nitrogen.
- Acid-mediated cyclization to form the thiadiazole ring.
Reaction Conditions:
- Reactants: 3 (22.9 g, 0.08 mol), H$$2$$SO$$4$$ (80 mL).
- Temperature: 0°C, 5 hours.
- Yield: 81%.
Sulfonyl Chloride Formation
Thiol 5 is treated with chlorine gas in 1,2-dichloroethane/water to form the sulfonyl chloride (6 ). Solvent optimization revealed that 1,2-dichloroethane enhances solubility and reaction monitoring, achieving quantitative conversion. The sulfonyl chloride is highly reactive and stored under inert conditions.
Reaction Conditions:
- Reactants: 5 (14.6 g, 0.06 mol), Cl$$_2$$ gas (excess), 1,2-dichloroethane (100 mL).
- Temperature: 25°C, 3 hours.
- Yield: 95%.
Sulfonamide Coupling
Sulfonyl chloride 6 reacts with 4-chloroaniline in acetonitrile with triethylamine (TEA) as a base to form this compound (7g ). The nucleophilic amine attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond. Recrystallization from ethanol yields pure 7g (30%).
Reaction Conditions:
- Reactants: 6 (0.3 g, 1.0 mmol), 4-chloroaniline (1.0 mmol), TEA (0.15 mL).
- Temperature: 25°C, 6 hours.
- Yield: 30%.
Optimization of Critical Steps
Solvent Selection for Sulfonylation
Initial attempts using acetic acid/water or methylene chloride/water resulted in poor solubility and incomplete reactions. Switching to 1,2-dichloroethane/water improved reagent solubility and reaction monitoring, enabling near-quantitative conversion of 5 to 6 .
Acid Concentration in Cyclization
Cyclization of 4 in 98% sulfuric acid at 0°C minimized side reactions (e.g., oxidation or decomposition), whereas lower acid concentrations (<90%) led to incomplete ring closure and reduced yields.
Structural Characterization and Spectral Data
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- This compound ( 7g) :
Infrared (IR) Spectroscopy
Comparative Analysis of Sulfonamide Derivatives
Bioactivity Correlations
This compound (7g ) exhibits moderate antiviral activity against tobacco mosaic virus (TMV), with inhibition rates comparable to commercial agents like ningnanmycin. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl) enhance bioactivity by increasing electrophilicity at the thiadiazole ring.
Industrial Scalability and Challenges
Large-Scale Production Considerations
- Cost Efficiency : Bulk synthesis of 6 requires chlorine gas handling, necessitating specialized equipment.
- Waste Management : Neutralization of acidic byproducts (e.g., HCl) demands robust waste treatment systems.
Table 1. Reaction Summary for this compound Synthesis
| Step | Reaction | Reactants | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | 4-Chlorobenzoic acid, MeOH | H$$2$$SO$$4$$, reflux | 80 |
| 2 | Hydrazination | 2 , NH$$2$$NH$$2$$·H$$_2$$O | EtOH, 25°C | 90 |
| 3 | Cyclization | 4 , H$$2$$SO$$4$$ | 0°C, 5 h | 81 |
| 4 | Sulfonylation | 5 , Cl$$_2$$ | 1,2-DCE, 25°C | 95 |
| 5 | Amidation | 6 , 4-Cl-aniline | MeCN, TEA, 25°C | 30 |
Table 2. Spectral Data for Key Intermediates
| Compound | $$ ^1H $$-NMR (δ) | $$ ^{13}C $$-NMR (δ) | IR (ν, cm$$^{-1}$$) |
|---|---|---|---|
| 2 | 7.95 (d, ArH), 3.89 (s, CH$$_3$$) | 166.3 (C=O), 52.3 (CH$$_3$$) | 1726 (C=O) |
| 5 | 7.78 (d, ArH), 7.61 (d, ArH) | 188.2 (C-SH), 159.4 (C=N) | 3062 (CH-Ar) |
| 7g | 7.90 (d, ArH), 7.66 (d, ArH) | 160.7 (C=N), 131.4 (C-SO$$_2$$) | 3261 (N-H) |
Chemical Reactions Analysis
Types of Reactions
Chlorbisan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Chlorbisan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: The compound is explored for its potential use in developing antimicrobial agents and treatments.
Industry: this compound is used in industrial applications where its antimicrobial properties are beneficial, such as in the preservation of materials and products.
Mechanism of Action
Chlorbisan exerts its effects primarily through its antimicrobial properties. The compound targets microbial cells, disrupting their cellular processes and leading to cell death. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the cell membrane and essential enzymes of the microbes.
Comparison with Similar Compounds
Key Properties :
- Solubility : 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
- Lipophilicity : Log P values vary by computational method (e.g., XLOGP3 = 2.15, WLOGP = 0.78), indicating moderate hydrophobicity .
- Synthesis: Prepared via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Comparison with Structurally Similar Compounds
Chlorbisan belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally analogous compounds:
Compound A: (3-Bromo-5-chlorophenyl)boronic Acid
- Structure : Differs in halogen substitution pattern (Br at position 3, Cl at position 5).
- Molecular Weight : Slightly lower (~230 g/mol) due to fewer substituents.
- Reactivity : Enhanced steric hindrance at the meta positions may reduce coupling efficiency in Suzuki reactions compared to this compound .
- Applications : Used in synthesizing agrochemical intermediates.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid
- Structure : Contains additional Cl at position 2 and Br at position 4.
- Molecular Weight : Higher (~270 g/mol) due to increased halogen content.
- Solubility : Likely reduced (estimated <0.1 mg/mL) due to higher hydrophobicity from multiple halogens .
- Thermal Stability : Decomposition observed above 150°C, limiting high-temperature applications.
Data Table: Comparative Analysis
Research Findings and Functional Implications
Reactivity in Cross-Coupling: this compound’s balanced halogen substitution (Br and Cl) optimizes electronic and steric effects, yielding higher reaction yields (75–85%) compared to Compound A (60–70%) and Compound B (50–60%) in model Suzuki reactions . The ortho-chloro group in Compound B sterically hinders the boronic acid moiety, reducing catalytic turnover .
Bioavailability :
- This compound’s BBB permeability and GI absorption surpass those of Compounds A and B, making it a candidate for central nervous system (CNS) drug development .
- Compound B’s higher Log P (2.80) correlates with increased plasma protein binding, reducing free drug availability .
Analytical Challenges :
- Differentiation of these compounds via HPLC requires high-resolution columns due to similar retention times. Mass spectrometry (MS) is recommended for unambiguous identification .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Chlorbisan, and how do they influence experimental design in drug discovery?
- Methodological Answer: Characterize this compound’s solubility, stability (e.g., pH-dependent degradation), and logP using HPLC and mass spectrometry. These properties dictate solvent selection, storage conditions, and bioavailability assays. For example, stability studies under varying temperatures (25°C vs 37°C) can reveal degradation pathways critical for in vitro assays .
Q. How can researchers optimize this compound’s synthetic route for lab-scale reproducibility?
- Methodological Answer: Document reaction parameters (e.g., catalyst loading, solvent polarity, temperature) systematically. Use TLC and NMR to monitor intermediate purity. Compare yields across three independent trials to identify variability sources. Reference IUPAC naming conventions and spectral data (e.g., ¹H/¹³C NMR shifts) to ensure reproducibility .
Q. What validated assays are recommended for assessing this compound’s biological activity in preliminary studies?
- Methodological Answer: Employ dose-response curves (IC₅₀/EC₅₀) with positive/negative controls (e.g., known inhibitors). Use cell viability assays (MTT/XTT) and enzymatic inhibition tests, ensuring triplicate runs to calculate standard deviations. Report statistical methods (e.g., ANOVA) to validate significance thresholds .
Q. How should researchers conduct a literature review to identify gaps in this compound’s mechanistic studies?
- Methodological Answer: Use databases like PubMed and SciFinder with Boolean terms (“this compound AND mechanism NOT industrial”). Prioritize primary sources (peer-reviewed journals) over patents. Tabulate existing findings (e.g., target proteins, in vivo models) to highlight understudied pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?
- Methodological Answer: Conduct meta-analysis of IC₅₀ values, controlling for variables like cell line (HeLa vs HEK293), exposure duration, and assay sensitivity. Use Bland-Altman plots to quantify inter-study variability. Replicate disputed experiments with standardized protocols .
Q. What computational strategies are effective for predicting this compound’s off-target interactions?
- Methodological Answer: Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen this compound against non-target kinases. Validate predictions with SPR (surface plasmon resonance) binding assays. Cross-reference with ToxCast database to prioritize high-risk candidates .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogen substitution, ring expansion). Use PCA (principal component analysis) to correlate structural features with bioactivity. Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .
Q. What statistical approaches are optimal for analyzing time-series data in this compound’s pharmacokinetic studies?
- Methodological Answer: Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Use mixed-effects modeling (NONMEM) to account for inter-subject variability in plasma concentration profiles. Validate models with bootstrap resampling .
Data Presentation and Reproducibility Guidelines
-
Table 1 : Example dataset for this compound’s stability under varying pH conditions.
pH Temperature (°C) Degradation Half-life (h) Method Used 7.4 25 48 ± 2.1 HPLC-UV 7.4 37 24 ± 1.8 HPLC-UV 2.0 25 96 ± 4.3 LC-MS -
Key Tip : Archive raw spectra and chromatograms in supplementary materials with metadata (instrument settings, software version) to enable replication .
Ethical and Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
